molecular formula C8H3BrN2O B12861598 2-Bromobenzo[d]oxazole-7-carbonitrile

2-Bromobenzo[d]oxazole-7-carbonitrile

Cat. No.: B12861598
M. Wt: 223.03 g/mol
InChI Key: UKHJUWKZKOFNEY-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the second position and a nitrile group at the seventh position of the benzoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]oxazole-7-carbonitrile typically involves the bromination of benzo[d]oxazole followed by the introduction of a nitrile group. One common method includes the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzo[d]oxazole. This intermediate is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

2-Bromobenzo[d]oxazole-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobenzo[d]oxazole-7-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C8H3BrN2O/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H

InChI Key

UKHJUWKZKOFNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)C#N

Origin of Product

United States

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